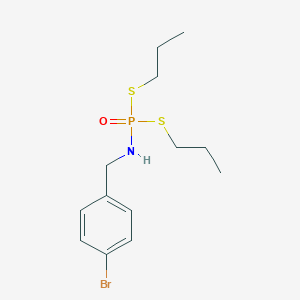

![molecular formula C7H9N3O2 B2734858 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421469-43-3](/img/structure/B2734858.png)

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a type of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compound . These compounds are known to be inhibitors of PDE4 isozymes, particularly with a binding affinity for the PDE4B isoform . They are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide include its empirical formula (C7H8N2O3), molecular weight (168.15), and its solid form . Its SMILES string is O=C(O)C1=NN2C(OCCC2)=C1 .Scientific Research Applications

Biological Activities 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have shown promising biological activities. One area of significant interest is their role as inhibitors of phosphodiesterase 4B (PDE-4B), which may offer new therapeutic approaches for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017). Additionally, certain derivatives exhibited potent anti-inflammatory, analgesic, and antimicrobial activities, suggesting their potential as multi-functional drugs for treating various diseases (Srivastava & Singh, 2020).

Inhibitory Properties The inhibitory properties of pyrazolo derivatives, closely related to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, on photosynthetic electron transport were explored, identifying compounds with excellent micromolar range inhibition. This research could lead to the development of new herbicides targeting photosynthetic electron transport, showcasing the agricultural applications of these compounds (Vicentini et al., 2005).

Pharmacological Potential The exploration of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives extends into pharmacological applications, with studies revealing their potential as PDE-4 inhibitors. This activity is crucial for developing treatments for inflammatory, analgesic, and antimicrobial diseases, showcasing the therapeutic significance of these compounds (Srivastava & Singh, 2020).

properties

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-6(11)5-4-9-10-2-1-3-12-7(5)10/h4H,1-3H2,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLQVXMUMGTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)N)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

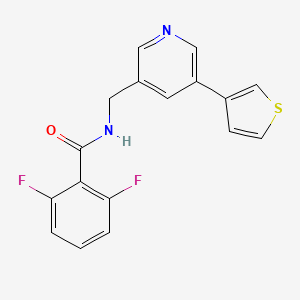

![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)

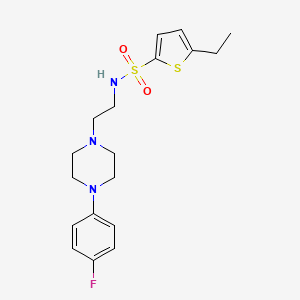

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)

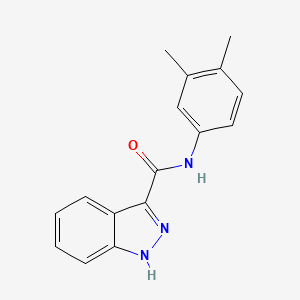

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)

![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)